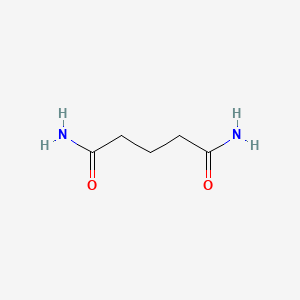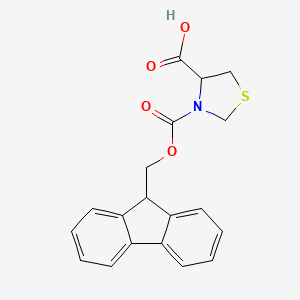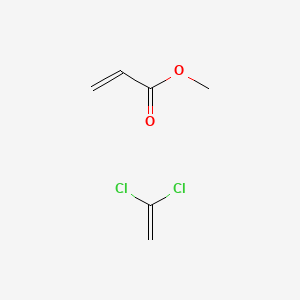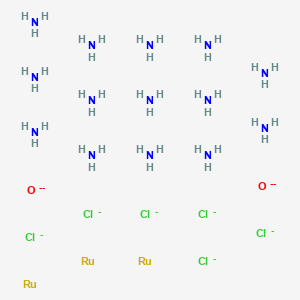
Pentanediamid
Übersicht
Beschreibung
Pentanediamide is an organic compound with the molecular formula C5H12N2O2 It is a diamide derivative of pentane, characterized by the presence of two amide groups (-CONH2) attached to a pentane backbone
Wissenschaftliche Forschungsanwendungen
Pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
Target of Action
Pentanediamide, also known as Glutaramide, is a complex compound with various potential targets. It has been suggested that it may interact with certain proteins or enzymes in the body, affecting their function .
Mode of Action
It is thought that the compound interferes with nuclear metabolism, resulting in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular functions and processes .
Biochemical Pathways
Pentanediamide may affect various biochemical pathways due to its potential interaction with different proteins and enzymes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
It has been suggested that the compound’s interaction with its targets could lead to changes in cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentanediamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemische Analyse
Biochemical Properties
Pentanediamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, Pentanediamide can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect enzyme activity .
Cellular Effects
Pentanediamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Pentanediamide has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of action of Pentanediamide involves its interaction with biomolecules at the molecular level. Pentanediamide exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The binding of Pentanediamide to specific biomolecules can induce conformational changes that alter their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentanediamide can change over time. Studies have shown that Pentanediamide exhibits stability under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that Pentanediamide can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of Pentanediamide vary with different dosages in animal models. At lower doses, Pentanediamide may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which Pentanediamide is effective without causing harm .
Transport and Distribution
The transport and distribution of Pentanediamide within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the localization and accumulation of Pentanediamide in specific cellular compartments. Understanding these processes is essential for elucidating the mechanisms by which Pentanediamide exerts its effects on cellular functions .
Subcellular Localization
Pentanediamide exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing Pentanediamide to particular compartments or organelles within the cell. These localization patterns are important for understanding how Pentanediamide interacts with other biomolecules and exerts its effects at the subcellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanediamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with acyl chlorides or anhydrides. For instance, the reaction of 1,5-pentanediamine with acetic anhydride under controlled conditions yields pentanediamide. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.
Industrial Production Methods
In industrial settings, pentanediamide is often produced through a multi-step process involving the oxidation of diethylene glycol to diglycolic acid, followed by dehydration to form diglycolic anhydride. The anhydride then reacts with pentanediamine to produce pentanediamide. This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanediamide undergoes various chemical reactions, including:
Oxidation: Pentanediamide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of pentanediamide typically yields the corresponding amines.
Substitution: The amide groups in pentanediamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in substituted amides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanediamide: Similar structure but with a six-carbon backbone.
Butanediamide: Similar structure but with a four-carbon backbone.
N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: A derivative with additional substituents.
Uniqueness
Pentanediamide is unique due to its specific chain length and the presence of two amide groups, which confer distinct chemical properties. Compared to its analogs, pentanediamide exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSVYHULFYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282184 | |
| Record name | Pentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-60-0 | |
| Record name | Pentanediamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




